2-Bromo-5-chloro-3-fluorobenzoic acid
Overview
Description
2-Bromo-5-chloro-3-fluorobenzoic acid: is an aromatic carboxylic acid with the molecular formula C7H3BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination, chlorination, and fluorination of benzoic acid derivatives. For example, starting with 3-fluorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can then be performed using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents like bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the halogens.
Coupling: Biaryl compounds with extended aromatic systems.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-Bromo-5-chloro-3-fluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-2-fluorobenzoic acid
- 3-Bromo-5-chloro-2-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
2-Bromo-5-chloro-3-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The combination of bromine, chlorine, and fluorine atoms allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOZTDMJJUWEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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